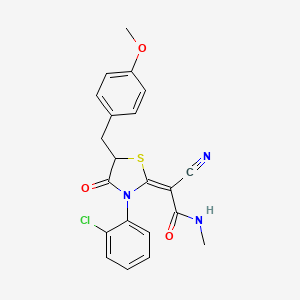

(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Description

Properties

IUPAC Name |

(2E)-2-[3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIULXYKHCOOWFH-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a 2-chlorophenyl isothiocyanate with an appropriate amine under basic conditions.

Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Cyano Group: The cyano group can be introduced through a reaction with a suitable cyanating agent.

Final Coupling: The final coupling step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

General Reactivity Profile

This compound features a thiazolidinone core with conjugated cyano and acetamide groups. Key reactive sites include:

-

4-Oxothiazolidinone ring : Susceptible to ring-opening via nucleophilic attack at the carbonyl or amidic nitrogen.

-

Cyano group : Participates in nucleophilic additions or cyclization reactions.

-

4-Methoxybenzyl substituent : May undergo demethylation or oxidative cleavage under strong acidic/oxidizing conditions.

Synthetic Pathways and Functionalization

While direct synthesis routes for this compound are not documented, analogous protocols from the search results suggest strategies for modifying similar thiazolidinone-acrylamide hybrids:

Table 1: Representative Reaction Conditions for Thiazolidinone Derivatives

For the target compound, similar condensation reactions between cyanoacetamide precursors and functionalized amines (e.g., 2-chlorophenyl or 4-methoxybenzyl amines) could generate the thiazolidinone scaffold. Triethylorthoformate is critical for dehydrative cyclization in such systems .

Cyano Group Reactivity

The cyano moiety may undergo:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition : Participation in Huisgen or other dipolar cycloadditions.

Thiazolidinone Ring Modifications

-

Ring-opening : Treatment with nucleophiles (e.g., hydrazines, thiols) could yield open-chain thioamide or hydrazide derivatives.

-

Oxidation : The 4-oxo group may be reduced to a thiazolidine using agents like NaBH4 or LiAlH4 .

Stability and Degradation

-

Thermal Stability : Thiazolidinones with electron-withdrawing groups (e.g., cyano) are thermally stable up to 250°C .

-

Photodegradation : Conjugated systems may undergo [2+2] cycloaddition or isomerization under UV light.

Research Gaps and Recommendations

No direct experimental data exists for this compound in the reviewed sources. Future studies should prioritize:

Scientific Research Applications

The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on available research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives. The compound's structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular framework and functional groups.

Key Structural Features

- Thiazolidinone Core : The thiazolidinone ring is known for its biological activity, often exhibiting anti-inflammatory and antimicrobial properties.

- Cyano Group : The presence of the cyano group may enhance the compound's reactivity and potential biological interactions.

- Chlorophenyl and Methoxybenzyl Substituents : These groups are significant for modulating the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit antimicrobial properties. The specific compound may inhibit bacterial growth, making it a candidate for further development as an antibiotic agent. Studies have shown that derivatives of thiazolidinones can effectively target various bacterial strains, potentially leading to new treatments for infections resistant to conventional antibiotics.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could position it as a therapeutic agent in conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Anticancer Potential

Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer drug.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolidinone derivatives, the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of similar thiazolidinone compounds, revealing that they inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Study 3: Cytotoxicity Against Cancer Cells

Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. Further molecular docking studies are needed to elucidate the specific interactions between this compound and cancer-related targets.

Mechanism of Action

The mechanism of action of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazolidinone Derivatives

(a) N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides

- Structure : Shares the 4-oxothiazolidin-3-yl core but replaces the 2-chlorophenyl and 4-methoxybenzyl groups with coumarin-derived substituents.

- Synthesis : Prepared via refluxing hydrazides with mercaptoacetic acid and ZnCl₂, analogous to the target compound .

- Activity: Coumarin moieties confer antioxidant and anti-inflammatory properties, differing from the cyano group’s role in enhancing metabolic stability.

(b) N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]acetamide

- Structure: Features a 4-methoxybenzylidene group and thioxo (C=S) substitution at position 2 of the thiazolidinone ring, compared to the cyano group in the target compound.

Thiadiazole and Triazole Analogues

(a) (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

- Structure: Replaces the thiazolidinone with a thiadiazole ring, retaining the chlorophenyl group.

- Activity: Thiadiazoles exhibit insecticidal and fungicidal effects, suggesting divergent applications compared to thiazolidinones’ roles in diabetes or cancer .

(b) N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-Amine

- Structure : Incorporates a triazole ring and sulfanyl group. The 3,4,5-trimethoxyphenyl substituent enhances π-π stacking in enzyme binding pockets.

- Synthesis: Uses Schiff base formation and nucleophilic substitution, differing from thiazolidinone cyclization methods .

Acetamide Derivatives with Heterocyclic Cores

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide

Key Findings and Implications

- Electronic Effects: Cyano and thioxo groups in thiazolidinones modulate electron withdrawal, impacting enzyme inhibition (e.g., aldose reductase) .

- Substituent Diversity : Chlorophenyl and methoxybenzyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to polar coumarin derivatives .

- Ring System Influence: Thiadiazoles and triazoles exhibit broader antimicrobial activity, while thiazolidinones are more suited for metabolic disorders .

Biological Activity

The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is modified with various functional groups that enhance its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes or ketones under acidic or basic conditions, leading to the formation of the desired compound.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Key Functional Groups | Thiazolidinone, cyano group |

| Substituents | 2-Chlorophenyl, 4-methoxybenzyl |

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound in focus has been evaluated against several pathogens, including:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae

- Fungal Strains : Candida albicans, Cryptococcus neoformans

In vitro assays have shown that this compound possesses notable antibacterial and antifungal properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of various thiazolidinone derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against selected bacterial strains. The presence of electron-withdrawing groups like chlorine was noted to enhance activity .

- Structure-Activity Relationship (SAR) : The research highlighted that modifications to the thiazolidinone ring significantly affect biological activity. Compounds with methoxy and chlorinated phenyl groups exhibited increased potency compared to their unsubstituted counterparts .

Table 2: Antimicrobial Activity Results

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 10 | Bacterial |

| (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 20 | Fungal |

| Control (Standard Antibiotics) | Varies | Comparative Reference |

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazolidinone nucleus plays a crucial role in interacting with microbial enzymes or cell structures. The presence of cyano and methoxy groups may facilitate binding to target sites within microbial cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide?

- Methodology :

- Step 1 : Condensation of 3-(2-chlorophenyl)-5-(4-methoxybenzyl)thiazolidin-4-one with 2-cyano-N-methylacetamide under basic conditions (e.g., K₂CO₃ in DMF) at room temperature. Monitor reaction progress via TLC .

- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (≥95%) and elemental analysis.

- Key Considerations : Optimize molar ratios (e.g., 1:1.5 for thiazolidinone to acetamide derivative) and reaction time (typically 12–24 hours) to maximize yield .

Q. How to characterize the compound’s structure and purity using spectroscopic techniques?

- Tools :

- ¹H/¹³C NMR : Assign peaks for the thiazolidinone core (C=O at ~170 ppm), cyano group (~110 ppm), and methoxybenzyl substituents (δ 3.8 ppm for OCH₃) .

- IR Spectroscopy : Confirm carbonyl (1680–1720 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Experimental Design :

- Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–8) at 25°C and 37°C.

- Monitor stability via UV-Vis spectroscopy (λmax = 260–280 nm) over 72 hours.

- Critical Note : DMSO is preferred for biological assays due to high solubility (≥10 mM), but confirm absence of solvent-induced aggregation .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Approach :

- Replicate Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, enzyme inhibition assays) with positive controls (e.g., metformin for hypoglycemic activity) .

- Data Normalization : Account for batch-to-batch compound variability by reporting purity (HPLC) and solvent effects.

- Statistical Analysis : Apply ANOVA to compare results across cell lines (e.g., HEK293 vs. HepG2) or animal models .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ (for hypoglycemic activity) or bacterial enzymes (for antibacterial studies) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How to analyze hydrogen-bonding patterns in the crystal structure?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.